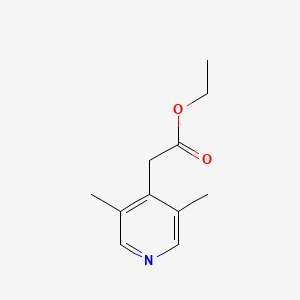

Ethyl (3,5-dimethylpyridin-4-YL)acetate

Description

Ethyl (3,5-dimethylpyridin-4-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions and an ethyl acetate moiety at the 4-position.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(3,5-dimethylpyridin-4-yl)acetate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-8(2)6-12-7-9(10)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

UOONLINGVXPGPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,5-dimethylpyridin-4-YL)acetate typically involves the reaction of 3,5-dimethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl (3,5-dimethylpyridin-4-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

Ethyl (3,5-dimethylpyridin-4-YL)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of Ethyl (3,5-dimethylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl (3,5-dimethylpyridin-4-yl)acetate with key analogs, focusing on structural variations, physicochemical properties, and applications.

Piperidin-4-yl Acetate Derivatives (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate)

- Structural Differences: this compound contains a pyridine ring, whereas piperidin-4-yl derivatives feature a saturated six-membered piperidine ring. The latter often includes bulky substituents (e.g., 2,2,6,6-tetramethyl groups) that enhance steric hindrance and stability . Ester Chain Variation: Piperidin-4-yl derivatives exhibit alkyl chains ranging from methyl to nonyl esters, which influence solubility and lipophilicity. The ethyl ester in the target compound balances moderate polarity and bioavailability .

Applications :

Pyrimidine-Thioether Acetates (e.g., Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)

Structural Differences :

- The pyrimidine-thioether analog replaces the pyridine ring with a pyrimidine core and introduces a sulfur-containing thietane group. This enhances electrophilicity and reactivity in nucleophilic substitutions .

- Substituent Effects : The 3,5-dimethyl groups on the pyridine ring in the target compound reduce ring electron density compared to the electron-withdrawing thietane group in the pyrimidine analog, altering their respective reaction pathways .

Synthetic Utility :

Pyrrolo[3,4-b]pyridin-yl Acetates

- Structural Differences: Pyrrolo[3,4-b]pyridin-yl derivatives (e.g., ethyl 2-(3,4-dimethyl-5,5-dioxo-1H-pyrrolo[3,4-b]pyridin-4-yl)acetate) fuse a pyrrole ring with the pyridine system, creating a bicyclic structure. Functional Groups: The 5,5-dioxo group in the pyrrolopyridine derivative introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .

Crystallographic Data :

Physicochemical and Functional Comparison

| Property | This compound | Piperidin-4-yl Acetate | Pyrimidine-Thioether Acetate | Pyrrolo[3,4-b]pyridin-yl Acetate |

|---|---|---|---|---|

| Core Structure | Pyridine | Piperidine | Pyrimidine | Pyrrolopyridine |

| Substituents | 3,5-dimethyl, ethyl ester | 2,2,6,6-tetramethyl | Thietane, methyl, thioether | 3,4-dimethyl, 5,5-dioxo |

| Electron Density | Moderate (electron-donating methyl) | High (steric hindrance) | Low (electron-withdrawing S) | Very low (dioxo group) |

| Solubility | Moderate in organic solvents | Low (bulky substituents) | High (polar thioether) | Low (rigid bicyclic system) |

| Applications | Drug intermediates, coordination chemistry | Polymer stabilizers | Antimicrobial agents | Fluorescent probes, enzyme inhibitors |

Key Research Findings

- Synthesis : this compound can be synthesized via nucleophilic substitution or esterification of pyridine precursors, analogous to methods used for pyrimidine-thioether acetates .

- Stability : The pyridine core offers greater thermal stability compared to pyrrolopyridin-yl derivatives, which degrade under oxidative conditions due to their dioxo groups .

- Bioactivity : Pyridine-based esters show higher blood-brain barrier permeability than piperidin-4-yl analogs, making them candidates for CNS-targeting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.